Cas no 1449422-70-1 (tert-butyl octahydrocyclopentacpyrrole-1-carboxylate)
1449422-70-1 structure
Product Name:tert-butyl octahydrocyclopentacpyrrole-1-carboxylate
Numéro CAS:1449422-70-1
Le MF:C12H21NO2
Mégawatts:211.30064368248
MDL:MFCD20040110
CID:5606642
PubChem ID:56971670
Update Time:2025-09-22
tert-butyl octahydrocyclopentacpyrrole-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester
- SCHEMBL2325752
- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-
- TERT-BUTYL OCTAHYDROCYCLOPENTA[C]PYRROLE-1-CARBOXYLATE
- EN300-963320
- AKOS028110077
- SB46453
- 1449422-70-1
- CS-0291765
- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester
- tert-butyl octahydrocyclopentacpyrrole-1-carboxylate
-
- MDL: MFCD20040110
- Piscine à noyau: 1S/C12H21NO2/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10/h8-10,13H,4-7H2,1-3H3
- La clé Inchi: NEKNRPZRUGJBHN-UHFFFAOYSA-N
- Sourire: O(C(C)(C)C)C(C1C2CCCC2CN1)=O
Propriétés calculées
- Qualité précise: 211.157228913g/mol
- Masse isotopique unique: 211.157228913g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 257
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 38.3Ų
Propriétés expérimentales
- Dense: 1.024±0.06 g/cm3(Predicted)
- Point d'ébullition: 278.6±23.0 °C(Predicted)
- Le PKA: 9.44±0.40(Predicted)
tert-butyl octahydrocyclopentacpyrrole-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-963320-0.05g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 95.0% | 0.05g |
$587.0 | 2025-02-21 | |
| Enamine | EN300-963320-0.1g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 95.0% | 0.1g |
$615.0 | 2025-02-21 | |
| Enamine | EN300-963320-0.25g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 95.0% | 0.25g |
$642.0 | 2025-02-21 | |
| Enamine | EN300-963320-0.5g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 95.0% | 0.5g |
$671.0 | 2025-02-21 | |
| Enamine | EN300-963320-1.0g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 95.0% | 1.0g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-963320-2.5g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 95.0% | 2.5g |
$1370.0 | 2025-02-21 | |
| Enamine | EN300-963320-5.0g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 95.0% | 5.0g |
$2028.0 | 2025-02-21 | |
| Enamine | EN300-963320-10.0g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 95.0% | 10.0g |
$3007.0 | 2025-02-21 | |
| Enamine | EN300-963320-1g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 1g |
$699.0 | 2023-09-01 | ||
| Enamine | EN300-963320-5g |
tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
1449422-70-1 | 5g |
$2028.0 | 2023-09-01 |
tert-butyl octahydrocyclopentacpyrrole-1-carboxylate Littérature connexe
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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